Cas no 38349-38-1 (1H-Imidazole,4,5-dihydro-2-[(1,2,3,4-tetrahydro-7-methyl-1,4-ethanonaphthalen-6-yl)methyl]-)

1H-Imidazole,4,5-dihydro-2-[(1,2,3,4-tetrahydro-7-methyl-1,4-ethanonaphthalen-6-yl)methyl]- structure
38349-38-1 structure
Product Name:1H-Imidazole,4,5-dihydro-2-[(1,2,3,4-tetrahydro-7-methyl-1,4-ethanonaphthalen-6-yl)methyl]-
CAS-nummer:38349-38-1
MF:C17H22N2
MW:254.369984149933
CID:312142
PubChem ID:3047742
Update Time:2025-04-19

1H-Imidazole,4,5-dihydro-2-[(1,2,3,4-tetrahydro-7-methyl-1,4-ethanonaphthalen-6-yl)methyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Imidazole,4,5-dihydro-2-[(1,2,3,4-tetrahydro-7-methyl-1,4-ethanonaphthalen-6-yl)methyl]-
    • 2-[(5-methyl-1,8,9,10,11,12-hexahydrotricyclo[6.2.2.0<sup>2,7</sup>]dodeca-3,9-dien-4-yl)methyl]-4,5-dihydro-1H-imidazole
    • Metrafazolina
    • Metrafazoline
    • Metrafazolinum
    • UNII-89Q735AA4A
    • CHEMBL2104861
    • 2-((1,2,3,4-Tetrahydro-7-methyl-1,4-ethanonaphthalen-6-yl)methyl)-2-imidazoline
    • DTXSID10191711
    • 89Q735AA4A
    • Q27270057
    • 2-(1,4-Ethano-1,2,3,4-tetrahydro-7-methyl-6-naphthyl)methyl)-4,5-dihydro-1H-imidazol
    • 38349-38-1
    • NS00123811
    • SCHEMBL1816495
    • Metrafazoline [INN]
    • 2-[(5-methyl-4-tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trienyl)methyl]-4,5-dihydro-1H-imidazole
    • 2-((1,2,3,4-Tetrahydro-7-methyl-1,4-ethanonaphthalen-6-yl)methyl)-2-imidazoline.
    • Inchi: 1S/C17H22N2/c1-11-8-15-12-2-4-13(5-3-12)16(15)9-14(11)10-17-18-6-7-19-17/h8-9,12-13H,2-7,10H2,1H3,(H,18,19)
    • InChI-sleutel: NNPAYYPIPSQZRT-UHFFFAOYSA-N
    • LACHT: N1CCN=C1CC1C(C)=CC2=C(C=1)C1CCC2CC1

Berekende eigenschappen

  • Exacte massa: 254.17800
  • Monoisotopische massa: 254.178
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 2
  • Complexiteit: 368
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 24.4A^2
  • XLogP3: 3

Experimentele eigenschappen

  • Dichtheid: 1.26
  • Kookpunt: 467.1°Cat760mmHg
  • Vlampunt: 236.3°C
  • Brekindex: 1.688
  • PSA: 24.39000
  • LogboekP: 3.05840
Aanbevolen leveranciers
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk